molecular formula C4H6N2O B3137844 Ethyl cyanoimidoformate CAS No. 4428-98-2

Ethyl cyanoimidoformate

Cat. No.: B3137844
CAS No.: 4428-98-2
M. Wt: 98.1 g/mol
InChI Key: MWIGGUZSIJZLJM-UHFFFAOYSA-N
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Description

Ethyl cyanoimidoformate is a chemical compound with the molecular formula C4H6N2O. It is known for its role as a growth regulator and is used in the production of amides and heterocyclic compounds. This compound is also utilized as a reagent for the catalytic reduction of imidazoles to amines, which are valuable in organic chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl cyanoimidoformate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including alcohol dehydrogenase and acetaldehyde dehydrogenase. These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s binding to the active sites of enzymes and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and differentiation. Additionally, this compound can modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent or non-covalent bonds with the active sites of enzymes, thereby modulating their activity. For example, this compound can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of ethanol to acetaldehyde. This inhibition can lead to the accumulation of ethanol and a decrease in the production of acetaldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ethanol degradation pathway and the phosphoketolase pathway. It interacts with enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase, which are involved in the conversion of ethanol to acetaldehyde and acetic acid. These interactions can affect the metabolic flux and the levels of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as its solubility and affinity for different biomolecules .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. Its localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles or cellular structures. For example, this compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyanoimidoformate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with thiadiazolyl chlorides, which are agricultural depressants. The reaction is typically carried out in an organic solvent at room temperature and can be accelerated by irradiation or heat .

Industrial Production Methods: Industrial production of this compound often involves the use of alkyl halides and alcohols to produce synthons like ethyl acetoacetate and ethyl propionate. These synthons are then reacted with thiadiazolyl chlorides to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyanoimidoformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a growth regulator and a reagent for the catalytic reduction of imidazoles. Its ability to react with primary amines to form secondary amines under mild conditions also sets it apart from similar compounds .

Properties

IUPAC Name

ethyl N-cyanomethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGGUZSIJZLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276477
Record name Methanimidic acid, N-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4428-98-2
Record name Methanimidic acid, N-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4428-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanimidic acid, N-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-cyanomethanecarboximidate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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